molecular formula C12H11FN2O B8536307 (2-Amino-pyridin-3-yl)-(4-fluoro-phenyl)-methanol

(2-Amino-pyridin-3-yl)-(4-fluoro-phenyl)-methanol

Cat. No. B8536307
M. Wt: 218.23 g/mol
InChI Key: GNOQLCPXXFGOSN-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a solution of N-{3-[(4-fluoro-phenyl)-hydroxy-methyl]-pyridin-2-yl}pivalamide (890 mg, 2.94 mmol) in ethanol (44 mL) was added 2 N aqueous sodium hydroxide solution (7.36 mL, 14.7 mmol). The reaction was heated to 100° C. for 5 hours. Water was added and the reaction was extracted twice with ethyl acetate. The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure to yield the title compound as a as a light yellow solid (548 mg, 85%) without further purification.
Name
N-{3-[(4-fluoro-phenyl)-hydroxy-methyl]-pyridin-2-yl}pivalamide
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
7.36 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:22])[C:9]2[C:10]([NH:15]C(=O)C(C)(C)C)=[N:11][CH:12]=[CH:13][CH:14]=2)=[CH:4][CH:3]=1.[OH-].[Na+].O>C(O)C>[NH2:15][C:10]1[C:9]([CH:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[OH:22])=[CH:14][CH:13]=[CH:12][N:11]=1 |f:1.2|

Inputs

Step One
Name
N-{3-[(4-fluoro-phenyl)-hydroxy-methyl]-pyridin-2-yl}pivalamide
Quantity
890 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C=1C(=NC=CC1)NC(C(C)(C)C)=O)O
Name
Quantity
7.36 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
44 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC=C1C(O)C1=CC=C(C=C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 548 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.